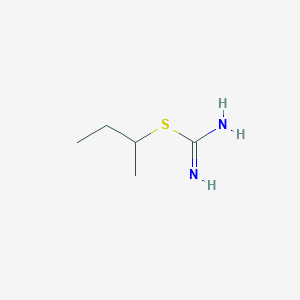

Butan-2-yl carbamimidothioate

Description

Butan-2-yl carbamimidothioate is a thiourea derivative characterized by a carbamimidothioate functional group (-NHC(=S)NH₂) esterified with a butan-2-yl (sec-butyl) moiety. The butan-2-yl group introduces stereochemical complexity (R/S enantiomers), which may influence biological activity and synthetic utility, as seen in analogous esters .

Properties

CAS No. |

6326-37-0 |

|---|---|

Molecular Formula |

C5H12N2S |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

butan-2-yl carbamimidothioate |

InChI |

InChI=1S/C5H12N2S/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3,(H3,6,7) |

InChI Key |

KNHNBKNSSNHIIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)SC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl carbamimidothioate can be achieved through a mild one-pot synthesis method. This involves the reaction of amines with aryl isothiocyanates in the presence of aryl diazonium salts under catalyst-free conditions . The reaction is typically carried out at room temperature, making it an efficient and straightforward process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic methodologies can be applied to scale up the production process. This includes optimizing reaction conditions to minimize waste and energy consumption while maximizing yield.

Chemical Reactions Analysis

Chemical Reactions Involving Carbamimidothioates

Butan-2-yl carbamimidothioate is primarily used as an amidinating agent in peptide synthesis. Its reactivity stems from the transfer of the amidine group to nucleophilic targets, such as hydroxylamines or amines.

Amidination Reactions

Mechanism :

-

Reagents : Thiourea derivatives react with nucleophiles (e.g., hydroxylamines, amines) to form amidines.

-

Conditions : Often performed in dichloromethane or DMF under mild acidic or basic conditions .

Example Application :

In the synthesis of myxovalargin, an Alloc-protected methyl carbamimidothioate reagent was used to amidinate hydroxy-valine, forming amidinated peptides .

Analytical and Structural Data

While specific data for this compound is not available, related compounds provide insights:

| Property | Methyl Carbamimidothioate | Benzyl Carbamimidothioate |

|---|---|---|

| Molecular Formula | C₃H₆N₂S₃ | C₉H₁₀N₂S₃ |

| Molecular Weight | 126.21 g/mol | 230.32 g/mol |

| Yield | Moderate to high | Moderate |

| Key Reactions | Amidination, peptide coupling | Amidination, cyclocondensation |

Challenges and Considerations

-

Selectivity : Partial epimerization may occur during deprotection steps, requiring optimized reaction conditions .

-

Stability : Protecting groups (e.g., Alloc) are often used to stabilize the amidine group during synthesis .

-

Scalability : Some amidination reactions require elevated temperatures or prolonged reaction times, affecting scalability .

Scientific Research Applications

Butan-2-yl carbamimidothioate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: It is being investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.

Mechanism of Action

The mechanism of action of butan-2-yl carbamimidothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs

The following table summarizes key structural analogs and their properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.